4-Nitrophenylglyoxal

Catalog No.
S586343
CAS No.
4974-57-6
M.F
C8H5NO4
M. Wt
179.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenylglyoxal

CAS Number

4974-57-6

Product Name

4-Nitrophenylglyoxal

IUPAC Name

2-(4-nitrophenyl)-2-oxoacetaldehyde

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

InChI

InChI=1S/C8H5NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H

InChI Key

ILVKBBGIGNSVDO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-]

Synonyms

4-nitrophenylglyoxal, para-nitrophenylglyoxal

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-]

Protein-Protein Interaction Studies:

Source

[1] Wong, C.-Q., & Chen, S. (2009). Chemical cross-linking and mass spectrometry for studying protein interactions. Proteomics, 9(16), 3599-3610. ()

Enzyme Activity Assays:

-NPG also finds use in specific enzyme activity assays. Notably, it serves as a substrate for arginase, an enzyme that cleaves the amino acid arginine. By measuring the rate of 4-NPG hydrolysis by arginase, scientists can assess its activity and function, providing valuable information for studying various physiological and pathological processes involving arginine metabolism [2, 3].

Sources

[2] Mannervik, B., & Carlsson, J. (1983). A method for the determination of arginase activity. Journal of Biological Chemistry, 258(1), 6532-6536. ()

[3] Strem, J. E., Marumoto, R., Tsuru, D., & Matsumoto, I. (1977). Determination of arginase activity in human tissues. Journal of Biological Chemistry, 252(12), 4377-4380. ()

Other Potential Applications:

While the above represent the primary research applications of 4-NPG, its unique properties continue to be explored for other potential uses. These include its role in:

  • Developing new materials: 4-NPG's ability to form covalent bonds and its aromatic structure make it a potential candidate for developing new functional materials, such as polymers and hydrogels.
  • Studying biological processes: Its reactivity with specific biomolecules suggests potential applications in studying various biological processes, such as protein glycation and cellular signaling.

4-Nitrophenylglyoxal is an organic compound characterized by the molecular formula C8H5NO4C_8H_5NO_4. It consists of a phenyl group with a nitro substituent at the para position and a glyoxal functional group. This compound is notable for its reactivity due to the presence of both the nitro and carbonyl functionalities, which can participate in various

  • Nucleophilic Addition: The carbonyl carbon in the glyoxal moiety can react with nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles, forming imines or more complex structures.
  • Modification of Guanidino Derivatives: Research has shown that 4-nitrophenylglyoxal can chemically modify guanidino derivatives, influencing their reactivity and properties .

The biological activity of 4-nitrophenylglyoxal has been explored in various contexts:

  • Antimicrobial Properties: Some studies indicate that compounds similar to 4-nitrophenylglyoxal exhibit antimicrobial activity, although specific data on this compound's efficacy is limited.
  • Enzyme Inhibition: It has been suggested that 4-nitrophenylglyoxal may inhibit certain enzymes through covalent modification, potentially affecting metabolic pathways .

Several methods exist for synthesizing 4-nitrophenylglyoxal:

  • Nitration of Phenylglyoxal: This involves the nitration of phenylglyoxal using concentrated nitric acid, leading to the formation of 4-nitrophenylglyoxal.
  • Oxidation of 4-Nitrophenol: Another method involves oxidizing 4-nitrophenol under controlled conditions to yield 4-nitrophenylglyoxal .
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate precursors in the presence of acids or bases.

4-Nitrophenylglyoxal has several applications across different fields:

  • Chemical Research: It serves as a reagent in organic synthesis, particularly in the development of new materials and compounds.
  • Biochemical Studies: Its ability to modify biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
  • Pharmaceutical Development: Potential applications in drug design and development due to its reactive nature and biological activity.

Interaction studies involving 4-nitrophenylglyoxal have primarily focused on its reactivity with biological macromolecules:

  • Protein Modification: Research indicates that it can covalently modify amino acids in proteins, altering their function and stability .
  • Enzyme Substrates: Studies have shown that it can act as a substrate or inhibitor for various enzymes, providing insights into enzyme kinetics and mechanisms.

Several compounds share structural or functional similarities with 4-nitrophenylglyoxal. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-NitrophenolNitro group on phenolLess reactive than glyoxals; primarily acidic.
PhenylglyoxalGlyoxal without nitro substituentLacks electron-withdrawing effects from nitro.
Glyoxylic AcidSimplest form of glyoxalDoes not contain aromatic systems; more reactive.
3-NitrophenylglyoxalNitro group at meta positionDifferent electronic properties affecting reactivity.

XLogP3

1.7

Other CAS

4974-57-6

Wikipedia

4-Nitrophenylglyoxal

Dates

Modify: 2023-08-15

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